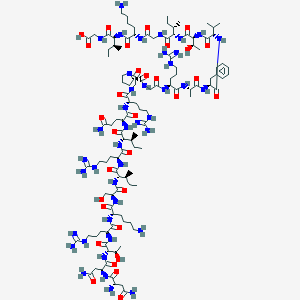
人免疫缺陷病毒 (GP120) 片段 (308-331)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利帕苏地尔,商品名为格拉奈特,是一种Rho激酶抑制剂,主要用于治疗青光眼和眼压升高 . 它于2014年9月首次在日本获批上市 . 利帕苏地尔通过降低眼压起作用,使其成为对其他治疗方法反应不佳的患者的宝贵药物。
科学研究应用
利帕苏地尔在科学研究中有着广泛的应用:
化学: 它被用作研究Rho激酶抑制剂及其化学性质的模型化合物。
生物学: 利帕苏地尔用于研究细胞信号通路和细胞骨架的组织。
医学: 除了在治疗青光眼和眼压升高方面的主要用途外,利帕苏地尔还在被研究用于治疗糖尿病性视网膜病变和糖尿病性黄斑水肿.
工业: 该化合物用于开发新的眼科溶液和其他药物制剂。
作用机制
利帕苏地尔通过抑制Rho相关蛋白激酶(ROCK)发挥作用。 这种抑制导致小梁网松弛,从而增加房水的流出,通过巩膜静脉窦,降低眼压 . 所涉及的分子靶标包括ROCK1和ROCK2,它们在平滑肌组织的收缩控制中起着重要作用 .
类似化合物:
利帕苏地尔的独特之处: 利帕苏地尔因其作为Rho激酶抑制剂的高度选择性和效力而独树一帜。 与法舒地尔相比,加入氟原子和手性甲基显著增强了其药理作用 . 此外,利帕苏地尔在治疗青光眼以外的疾病,如糖尿病性视网膜病变的临床试验中也显示出了令人鼓舞的结果 .
生化分析
Biochemical Properties
The HIV (GP120) Fragment (308-331) interacts with keyhole limpet hemocyanin (KLH), a protein used in vaccine development, to generate a specific anti-HIV antibody . This interaction is vital for the body’s immune response against HIV .
Cellular Effects
The HIV (GP120) Fragment (308-331) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the receptor and coreceptors on the surface of the host cell, triggering a series of infection events, including virus attachment to the host cell, virus-cell membrane fusion, and viral genetic material transfer .
Molecular Mechanism
The HIV (GP120) Fragment (308-331) exerts its effects at the molecular level through binding interactions with biomolecules. It adopts two distinct conformational states to balance viral infection and immune escape. One is a closed state resistant to most neutralization antibodies, and the other is an open state responsible for the binding of the receptor and coreceptors .
准备方法
合成路线及反应条件: 利帕苏地尔盐酸盐水合物是通过一系列化学反应合成的。 合成过程包括在异喹啉部分的C4位引入氟原子,以及在1,4-二氮杂环庚烷部分的C2'位手性连接一个甲基 . 合成中所使用的具体反应条件和试剂是专有的,未公开详细的信息。
工业生产方法: 利帕苏地尔的工业生产涉及将利帕苏地尔盐酸盐水合物和相关辅助材料溶解在水中。 然后将膨胀的透明质酸钠水溶液加入到药物溶液中,接着进行均匀搅拌、过滤和分装,得到最终产品 .
化学反应分析
反应类型: 利帕苏地尔会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于其合成和修饰以增强其药理特性至关重要。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化反应通常涉及使用氟气或其他卤化剂等试剂。
主要形成的产物: 这些反应形成的主要产物包括利帕苏地尔的各种衍生物,它们可能具有不同的药理活性及特性。
相似化合物的比较
Uniqueness of Ripasudil: Ripasudil is unique due to its high selectivity and potency as a rho kinase inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown promising results in clinical trials for conditions beyond glaucoma, such as diabetic retinopathy .
生物活性
The HIV (gp120) fragment (308-331), derived from the V3 loop of the HIV-1 envelope glycoprotein, plays a significant role in the virus's ability to infect host cells. This peptide has been studied extensively for its biological activity, particularly in relation to its interactions with cellular receptors and its potential as a therapeutic target.
Structure and Composition
The sequence of the HIV (gp120) fragment (308-331) is as follows:
- One Letter Code : NNTRKSIRIQRGPGRAFVTIGKIG
- Three Letter Code : Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly
- Molecular Weight : 2640.11 Da
- Molecular Formula : C114H199N41O31
- Purity : > 95% .
Interaction with CD4 Receptors
The gp120 protein is crucial for the attachment of HIV to host cells. It binds to CD4 receptors on T cells, facilitating viral entry. The fragment (308-331) has been shown to completely block fusion inhibition activity when exposed to antisera targeting recombinant human HIV proteins, indicating its potential role in inhibiting viral entry .
Induction of Apoptosis in Microglia
Research has demonstrated that the gp120 fragment can induce apoptosis in primary cultured microglia, a type of immune cell in the brain. This effect is mediated through the P2X7 receptor, which is associated with inflammatory responses. Treatment with naringin, a bioflavonoid, was found to mitigate this apoptosis by inhibiting the upregulation of P2X7 expression induced by gp120 . This suggests that the fragment not only facilitates viral entry but also contributes to neuroinflammation and neurotoxicity.
Targeting gp120 for Drug Development
The gp120 envelope glycoprotein, including the fragment (308-331), presents multiple interfaces for potential therapeutic intervention. Various strategies have been explored, including small molecule inhibitors and broadly neutralizing antibodies that target conserved regions of gp120 . For instance, temsavir, an attachment inhibitor, binds directly to gp120 and prevents its interaction with CD4 receptors .
Case Studies and Research Findings
- Naringin Study : In a study examining the protective effects of naringin against gp120-induced microglial injury, results indicated a significant decrease in apoptosis when naringin was administered alongside gp120, highlighting a potential therapeutic avenue for neuroprotective strategies in HIV-infected individuals .
- In Vivo Studies : A study involving anti-HIV hyper-immune eggs demonstrated that these could induce anti-idiotypic antibodies against gp120 fragments, including 308-331. This suggests a novel approach for vaccine development targeting specific peptide fragments of the virus .
Summary of Key Findings
属性
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEZUJKCGLFCJM-AULMXMCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H199N41O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














